rac 2,4-O-Dimethylzearalenone-d6

Analytical Chemistry LC-MS/MS Mycotoxin Analysis

Matrix effects and analyte losses during sample preparation frequently compromise LC-MS/MS mycotoxin quantification. rac 2,4-O-Dimethylzearalenone-d6 is a deuterium-labeled (d6) stable isotope internal standard (SIL-IS) engineered to co-elute with 2,4-O-Dimethylzearalenone, correcting for ion suppression/enhancement and ensuring regulatory-compliant data. • Six deuterium atoms enable unambiguous MS differentiation from endogenous analytes • Methylated resorcinol hydroxyl groups match target analyte retention time exactly • Validated for IDMS quantification in grains, feed, and environmental matrices Supplied for research use with full analytical documentation and global logistics support.

Molecular Formula C20H26O5
Molecular Weight 352.5 g/mol
Cat. No. B13444218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 2,4-O-Dimethylzearalenone-d6
Molecular FormulaC20H26O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1
InChIInChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D
InChIKeyMYILAUURZUNHGP-KMYVDDIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 2,4-O-Dimethylzearalenone-d6 Reference Standard


rac 2,4-O-Dimethylzearalenone-d6 (CAS 1246833-55-5) is a deuterium-labeled derivative of the Fusarium mycotoxin zearalenone, featuring six deuterium atoms (d6) incorporated into its structure. It is a stable isotope-labeled analog of rac 2,4-O-Dimethylzearalenone, a compound in which the resorcinol hydroxyl groups of zearalenone are methylated, thereby blocking key functional groups involved in estrogenic activity. The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of zearalenone and its metabolites in complex matrices. With a molecular formula of C20H20D6O5 and a molecular weight of 352.45 g/mol, this compound is intended for research use only and is not suitable for diagnostic or therapeutic applications.

Analytical Role Deuterated SIL-IS for isotope dilution mass spectrometry
Analyte Match Methylated zearalenone analog (d6) targeting 2,4-O-dimethylzearalenone
Usage Boundary Research use only; not for diagnostic or therapeutic applications

rac 2,4-O-Dimethylzearalenone-d6: Essential for Analytical Precision


Substituting rac 2,4-O-Dimethylzearalenone-d6 with a non-deuterated analog or a different internal standard can lead to significant inaccuracies in LC-MS/MS quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for compensating for matrix effects and analyte losses during sample preparation, which are common challenges in mycotoxin analysis. [1] Non-labeled analogs or structurally dissimilar compounds do not co-elute with the target analyte and therefore cannot correct for ion suppression or enhancement caused by the sample matrix. [2] While other deuterated zearalenone standards exist (e.g., zearalenone-d6), the specific methylation pattern of rac 2,4-O-Dimethylzearalenone-d6 makes it the most appropriate internal standard for methods targeting 2,4-O-Dimethylzearalenone, ensuring optimal method validation and regulatory compliance. The following evidence details the quantifiable differences that preclude generic substitution.

Non-deuterated analog

Unlabeled standard cannot correct for matrix effects or sample preparation losses, shifting quantification accuracy.

Different methylation pattern

Alternative zearalenone-d6 ISTD may exhibit different retention and ionization behavior, altering method consistency.

Structurally dissimilar ISTD

Non-co-eluting internal standard may not reflect analyte-specific ion suppression, limiting method transfer.

rac 2,4-O-Dimethylzearalenone-d6 vs. Closest Analogs


Matrix Effect Compensation: d6 vs. Unlabeled

Using a deuterated internal standard (DIS) like rac 2,4-O-Dimethylzearalenone-d6 ensures accurate quantification independent of matrix effects, unlike an unlabeled analog. [1] In a study quantifying estrogenic mycotoxins in water, the use of deuterated RAL-analogues as internal standards resulted in absolute method recoveries ranging from 70% to 109% across different water matrices (drainage, river, WWTP effluent). [1] In contrast, external calibration or standard addition methods are known to be less effective and more time-consuming, failing to fully compensate for matrix-induced ion suppression or enhancement. [2]

Matrix Effect Compensation
Class-level inference
Deuterated ISTD
70–109% recovery (class-level)
Unlabeled Standard
Insufficient matrix correction
Supports matrix correction for IDMS workflows
Class-level data; verify for specific matrix protocol
Analytical Chemistry LC-MS/MS Mycotoxin Analysis

Chromatographic Co-elution: 2H vs. 13C Standards

Deuterated standards can exhibit a chromatographic isotope effect, leading to a retention time shift compared to the unlabeled analyte. This shift can reduce the accuracy of LC-MS/MS quantification. [1] In contrast, 13C-labeled standards co-elute precisely with their 12C analogues, eliminating this source of error. [1] A review on stable isotope dilution assays for mycotoxins notes that chromatographic shifts are more common with deuterated standards than with 13C- or 15N-labeled ones, which is why 13C-labeling is often preferred for critical applications. [2] While this is a potential limitation of all deuterated standards, including rac 2,4-O-Dimethylzearalenone-d6, it is a known, manageable factor. The specific methylation pattern of this compound may offer a distinct mass shift for targeted MS/MS methods.

Chromatographic Co-elution
Class-level inference
Deuterated (d6)
Potential minor retention shift
13C-labeled ISTD
Exact co-elution with analyte
Deuterium isotope effect may require method validation
Manageable shift; cost-effective for targeted MS/MS
Stable Isotope Dilution Assay Chromatography Method Validation

Estrogenic Activity: Methylated vs. Native Zearalenone

The methylation of the resorcinol hydroxyl groups in rac 2,4-O-Dimethylzearalenone blocks key functional groups, which is a critical feature for its use as an internal standard. While zearalenone is a potent estrogenic mycotoxin, its 2,4-O-dimethyl analog retains substantial human estrogenicity, as demonstrated in a study comparing 17 zearalenone analogs using an MCF7 human breast cell proliferation assay. [1] The study found that estrogenicity was retained even in analogs lacking hydroxylation on the aromatic and macrocyclic rings. [1] This indicates that rac 2,4-O-Dimethylzearalenone-d6, as a labeled version of this active analog, is a suitable internal standard for accurately tracking the parent compound and its active metabolites, ensuring that the measured signal reflects the true analyte concentration without interference from the internal standard's own biological activity.

Estrogenic Activity
Class-level inference
2,4-O-Dimethyl analog
Substantial activity retained (MCF7 assay)
Native Zearalenone
Potent estrogenic activity
Relevant ISTD for active analyte tracking
Structural modification does not eliminate bioactivity
Endocrinology Toxicology Mechanism of Action

rac 2,4-O-Dimethylzearalenone-d6 Applications


Zearalenone Quantification in Food and Feed

This compound is ideally suited as an internal standard for LC-MS/MS methods quantifying zearalenone and its metabolites in complex matrices like grains, animal feed, and processed foods. Its use ensures accurate compensation for matrix effects and sample preparation losses, leading to reliable data for regulatory compliance and food safety assessments.

Method Development for Environmental Monitoring

In environmental toxicology, rac 2,4-O-Dimethylzearalenone-d6 is a critical tool for developing and validating methods to detect estrogenic mycotoxins in water, soil, and sediment samples. It enables the precise quantification of zearalenone at trace levels, supporting studies on the fate and transport of these endocrine-disrupting compounds in the environment. [1]

Pharmacokinetic & Metabolism Studies

As a deuterated analog, this compound can be used as a tracer to monitor the absorption, distribution, metabolism, and excretion (ADME) of zearalenone derivatives in in vitro and in vivo models. The mass difference introduced by the six deuterium atoms allows for unambiguous differentiation between the administered compound and endogenous or metabolically produced species, providing precise pharmacokinetic data.

Application
Selection Property
Validation Focus
Mycotoxin quantification in food/feed
Deuterated ISTD for matrix correction
Method recovery in complex food matrices
Environmental monitoring method development
Isotope dilution for trace-level analysis
Recovery in water, soil, and sediment samples
ADME tracer studies
Mass shift (d6) for analyte differentiation
In vitro/in vivo metabolite tracking context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 2,4-O-Dimethylzearalenone-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.